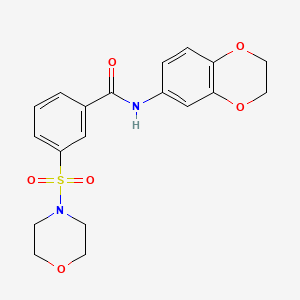
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BIX-01294 was first synthesized in 2009 and since then, it has been extensively studied for its ability to inhibit histone methyltransferase G9a, an enzyme that plays a crucial role in epigenetic regulation.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide works by binding to the SET domain of G9a, preventing its interaction with the histone H3 substrate. This results in the inhibition of H3K9 methylation, leading to changes in gene expression and chromatin structure. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to be selective for G9a, with minimal off-target effects on other histone methyltransferases.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in epigenetic regulation, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. It has also been shown to improve memory and cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a well-characterized compound with high purity and reliability. It has also been extensively studied, with a large body of literature supporting its use in epigenetic therapy and neurological disorders. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide does have some limitations. It is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach its target in vivo. It also has a short half-life, which may require frequent dosing in animal experiments.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of interest is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide as a potential therapeutic agent for a variety of neurological disorders. Additionally, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide in combination with other epigenetic therapies or chemotherapy agents may be explored as a way to enhance its therapeutic potential. Finally, the development of methods to improve the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide may increase its effectiveness in vivo.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential in epigenetic therapy, specifically as an inhibitor of histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9, which plays a crucial role in gene expression and chromatin structure. Inhibition of G9a by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to result in the reactivation of tumor suppressor genes, leading to the inhibition of cancer cell growth. In addition to its potential as an anti-cancer agent, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has also been studied for its role in neurological disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(20-15-4-5-17-18(13-15)27-11-10-26-17)14-2-1-3-16(12-14)28(23,24)21-6-8-25-9-7-21/h1-5,12-13H,6-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHUMXGMMVACOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




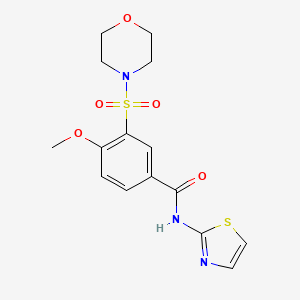
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3456211.png)

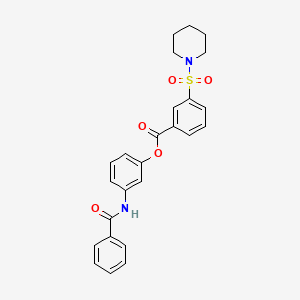
![2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3456231.png)

![N-phenyl-3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3456263.png)
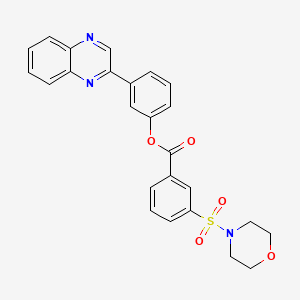
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3456273.png)

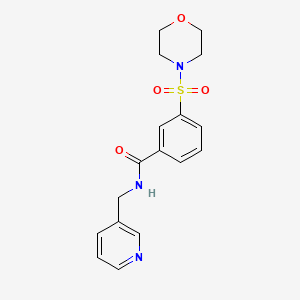
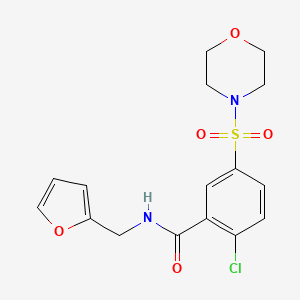
![N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3456311.png)